4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene
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Overview
Description
4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene is a complex organic compound characterized by its unique structure, which includes dichloro, nitro, and methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene typically involves multiple steps, including nitration, halogenation, and coupling reactions. One common method involves the nitration of a precursor compound, followed by halogenation to introduce the dichloro groups. The final step often involves a coupling reaction, such as the Suzuki–Miyaura coupling, to attach the desired functional groups .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form different products.
Reduction: The nitro groups can be reduced to amines.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amines, while substitution of the dichloro groups can introduce a variety of functional groups .
Scientific Research Applications
4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene exerts its effects involves interactions with molecular targets and pathways. For instance, the nitro groups can participate in redox reactions, influencing cellular processes. The dichloro groups may interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-{2,2-Dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline: Similar in structure but with different functional groups, leading to distinct chemical properties.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another dichloro-substituted compound with different applications.
Uniqueness
4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in research and industry.
Properties
Molecular Formula |
C16H12Cl2N2O4 |
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Molecular Weight |
367.2 g/mol |
IUPAC Name |
4-[2,2-dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene |
InChI |
InChI=1S/C16H12Cl2N2O4/c1-9-3-5-11(7-13(9)19(21)22)15(16(17)18)12-6-4-10(2)14(8-12)20(23)24/h3-8H,1-2H3 |
InChI Key |
KTMBXBPSRVUGMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C(Cl)Cl)C2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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